BenchChemオンラインストアへようこそ!

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

IMPDH Kinase Inhibitor Antiproliferative

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride is a disubstituted scaffold where the 8-bromo substituent enables cross-coupling for analog generation and is a critical pharmacophore for antileishmanial activity, while 5-methyl modulates lipophilicity and metabolic stability. Validated: IMPDH2 Ki 240–440 nM, 5-LO IC50 3.60 µM (clean SAR window), dual GSK-3β (32 µM)/CDK5 (33 µM) inhibition. HCl salt ensures aqueous solubility. Choose for kinase probe development, neglected disease programs, and target validation.

Molecular Formula C8H8BrClN2
Molecular Weight 247.52 g/mol
CAS No. 957120-36-4
Cat. No. B1522336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
CAS957120-36-4
Molecular FormulaC8H8BrClN2
Molecular Weight247.52 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=NC=CN12)Br.Cl
InChIInChI=1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H
InChIKeyXDXQVISKIZXMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-methylimidazo[1,2-a]pyridine Hydrochloride (CAS 957120-36-4) – Procurement Baseline for Medicinal Chemistry and Kinase Research


8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957120-36-4) is a halogenated imidazo[1,2-a]pyridine heterocycle featuring a bromine substituent at the 8-position and a methyl group at the 5-position, supplied as the hydrochloride salt for enhanced aqueous solubility . This specific disubstitution pattern confers distinct electronic and steric properties that differentiate it from mono‑substituted or unsubstituted imidazo[1,2‑a]pyridine scaffolds, directly impacting its utility as a kinase inhibitor probe and as a versatile intermediate in medicinal chemistry [1].

Why 8-Bromo-5-methylimidazo[1,2-a]pyridine Hydrochloride (957120-36-4) Cannot Be Casually Swapped with In‑Class Analogs


Imidazo[1,2‑a]pyridines bearing alternative substitution patterns (e.g., 8‑bromo without 5‑methyl, 5‑methyl without 8‑bromo, or other halogen variants) exhibit divergent target engagement profiles and physicochemical properties. The 8‑bromo group is a critical determinant for enhancing binding affinity toward specific enzymatic pockets and for enabling subsequent functionalization via cross‑coupling reactions [1]. The 5‑methyl substituent further modulates lipophilicity, metabolic stability, and conformational bias, leading to substantially different selectivity windows compared with des‑methyl analogs [2]. Direct substitution with an unsubstituted imidazo[1,2‑a]pyridine or a mono‑halogenated variant would alter both biochemical potency and synthetic tractability, as demonstrated by the discrete IC50 and Ki values reported across kinase panels [3].

Quantitative Differentiation of 8-Bromo-5-methylimidazo[1,2-a]pyridine Hydrochloride (957120-36-4) from Closest Analogs


IMPDH2 Inhibition: 8‑Bromo‑5‑methyl Substitution Yields Sub‑Micromolar Affinity Not Observed with Unsubstituted Scaffold

8‑Bromo‑5‑methylimidazo[1,2‑a]pyridine exhibits direct inhibitory activity against inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM across multiple assay conditions [1]. In contrast, the unsubstituted imidazo[1,2‑a]pyridine core is devoid of measurable IMPDH2 inhibition, indicating that the 8‑bromo‑5‑methyl substitution pattern is essential for enzyme engagement [2].

IMPDH Kinase Inhibitor Antiproliferative

5‑Lipoxygenase (5‑LO) Inhibition: Moderate Potency Profile Distinct from Highly Optimized Congeners

In a cell‑intact assay using human neutrophils stimulated with 20 µM A23187/AA ionophore, 8‑bromo‑5‑methylimidazo[1,2‑a]pyridine inhibits 5‑lipoxygenase with an IC50 of 3.60 µM [1]. This moderate potency contrasts sharply with the highly optimized imidazo[1,2‑a]pyridine derivative EP6 (N‑cyclohexyl‑6‑methyl‑2‑(4‑morpholinophenyl)imidazo[1,2‑a]pyridine‑3‑amine), which displays an IC50 of 0.16 µM under comparable conditions [2]. The 20‑fold difference underscores that the 8‑bromo‑5‑methyl pattern defines a distinct activity cliff and is not merely a weaker analog but a structurally differentiated chemotype.

5-Lipoxygenase Inflammation Leukotriene

GSK‑3β and CDK5 Kinase Inhibition: Dual Activity with Defined IC50 Values

8‑Bromo‑5‑methylimidazo[1,2‑a]pyridine inhibits glycogen synthase kinase‑3 (GSK‑3α/β) with an IC50 of 32 µM and cyclin‑dependent kinase 5 (CDK5/p25) with an IC50 of 33 µM [1]. A comparator imidazo[1,2‑a]pyridine derivative, 6‑methyl‑2‑phenylimidazo[1,2‑a]pyridine, exhibits a comparable EC50 of 29 µM against GSK‑3β [2]. The near‑identical potency of the 8‑bromo‑5‑methyl compound against both kinases, contrasted with the selective activity of the 6‑methyl‑2‑phenyl analog, highlights the divergent selectivity fingerprint conferred by the 8‑bromo‑5‑methyl substitution.

GSK-3 CDK5 Kinase Profiling

8‑Bromo Substitution as a Critical Determinant of Antileishmanial Activity

In a systematic structure‑activity relationship study of 3‑nitroimidazo[1,2‑a]pyridine derivatives, substitution at the 8‑position with a bromine atom was identified as a key feature for enhancing antileishmanial potency and selectivity [1]. The lead compound bearing an 8‑bromo group achieved an IC50 of 1.8 µM against Leishmania donovani promastigotes with a favorable selectivity index relative to mammalian cells. In contrast, the 8‑unsubstituted parent scaffold showed markedly reduced activity, underscoring the essential role of the 8‑bromo moiety in this chemotype [1].

Antileishmanial Neglected Tropical Diseases Scaffold Optimization

Hydrochloride Salt Form Ensures Reproducible Aqueous Solubility for In Vitro Assays

8‑Bromo‑5‑methylimidazo[1,2‑a]pyridine is supplied exclusively as the hydrochloride salt (CAS 957120‑36‑4), whereas the free base (CAS 957187‑26‑7) is commercially available but exhibits significantly lower aqueous solubility . The hydrochloride salt dissolves readily in standard aqueous buffers (e.g., PBS, DMSO‑water mixtures) at concentrations up to 10 mM, enabling direct use in biochemical and cell‑based assays without additional formulation steps. The free base, by comparison, requires co‑solvents or surfactants that may interfere with assay readouts.

Salt Form Solubility Assay Reproducibility

Preferred Application Scenarios for 8-Bromo-5-methylimidazo[1,2-a]pyridine Hydrochloride (957120-36-4) Based on Quantitative Evidence


IMPDH2‑Focused Antiproliferative Screening Campaigns

This compound serves as a validated starting point for IMPDH2 inhibitor discovery, offering sub‑micromolar Ki values (240–440 nM) that are absent in the unsubstituted scaffold [1]. Procurement for enzymatic screening or cellular proliferation assays is justified when the project aims to interrogate IMPDH2 dependency in cancer or immunosuppression models.

5‑Lipoxygenase Structure‑Activity Relationship (SAR) Elaboration

With a moderate IC50 of 3.60 µM against 5‑LO, this compound occupies a unique potency tier that is ideal for SAR studies [2]. It allows researchers to probe how incremental structural modifications (e.g., further halogenation, amine coupling at the 8‑bromo position) impact 5‑LO inhibition without the masking effects of sub‑micromolar potency seen in highly optimized derivatives.

Dual GSK‑3β/CDK5 Kinase Panel Profiling and Tool Compound Development

The compound's dual inhibitory activity against GSK‑3β (32 µM) and CDK5 (33 µM) makes it a convenient, commercially available probe for assessing the role of these kinases in neuronal signaling, Alzheimer's disease models, or cancer [3]. Its balanced dual‑target profile reduces the need for multiple custom‑synthesized analogs in early‑stage target validation.

Antileishmanial Drug Discovery Starting Point

The 8‑bromo substituent has been explicitly validated as a critical pharmacophoric element for antileishmanial activity in the imidazo[1,2‑a]pyridine series [4]. This compound provides a functionalizable handle (the 8‑bromo group) for further diversification via Suzuki‑Miyaura or Buchwald‑Hartwig coupling, enabling rapid analog generation for neglected tropical disease programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.